molecular formula C17H20N4O B14045073 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one

Katalognummer: B14045073
Molekulargewicht: 296.37 g/mol
InChI-Schlüssel: QFLLOGCGKLHSGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is a complex heterocyclic compound that features a spiro linkage between an imidazo[1,5-a]imidazole core and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of imidazole derivatives with piperidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,5-a]pyridine: Shares a similar imidazo core but differs in the attached groups and overall structure.

    Imidazo[1,5-a]pyrimidine: Another related compound with a different heterocyclic system.

    Spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one: Similar spiro linkage but with different substituents.

Uniqueness

6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4’-piperidin]-5(6H)-one is unique due to its specific spiro linkage and the presence of the 4-methylbenzyl group.

Eigenschaften

Molekularformel

C17H20N4O

Molekulargewicht

296.37 g/mol

IUPAC-Name

6-[(4-methylphenyl)methyl]spiro[imidazo[1,2-c]imidazole-7,4'-piperidine]-5-one

InChI

InChI=1S/C17H20N4O/c1-13-2-4-14(5-3-13)12-21-16(22)20-11-10-19-15(20)17(21)6-8-18-9-7-17/h2-5,10-11,18H,6-9,12H2,1H3

InChI-Schlüssel

QFLLOGCGKLHSGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=CN=C3C24CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.